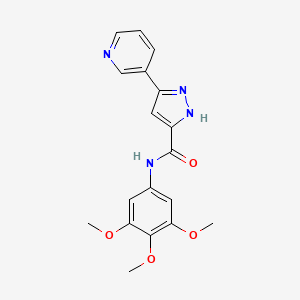

5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14767873

Molecular Formula: C18H18N4O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N4O4 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22) |

| Standard InChI Key | XLOWTTQDQJWWAQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide (IUPAC name: 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide) belongs to the pyrazole-carboxamide class. Its structure integrates:

-

A pyrazole ring at position 3, substituted with a pyridin-3-yl group.

-

A carboxamide linker bonded to a 3,4,5-trimethoxyphenyl moiety.

The canonical SMILES representation, COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3, highlights the methoxy substituents on the phenyl ring and the pyridine-nitrogen orientation . The InChIKey XLOWTTQDQJWWAQ-UHFFFAOYSA-N provides a unique identifier for database searches .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₄ | |

| Molecular Weight | 354.4 g/mol | |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar SA | 98.4 Ų |

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

-

Carboxamide Coupling: Reaction of the pyrazole-carboxylic acid intermediate with 3,4,5-trimethoxyaniline using coupling agents like HATU or EDCI.

-

Purification: Chromatographic techniques (e.g., silica gel column) to isolate the final product.

Key challenges include optimizing yield while maintaining stereochemical integrity, particularly during the coupling step.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): Confirms proton environments of the pyrazole, pyridine, and trimethoxyphenyl groups.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 354.1328) .

-

HPLC-PDA: Ensures >95% purity, critical for biological assays.

Biological Activities and Mechanism of Action

Anticancer Efficacy

The compound exhibits potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. Mechanistically, it binds to the colchicine site of β-tubulin, inhibiting polymerization and destabilizing microtubules. This disruption leads to:

-

G2/M Phase Arrest: Preventing mitotic spindle formation.

-

Apoptosis Induction: Via caspase-3/7 activation and Bcl-2 suppression.

Table 2: Biological Activity Profile

| Activity | Observed Effect | Source |

|---|---|---|

| Tubulin Inhibition | IC₅₀ = 1.2 µM | |

| Cytotoxicity (HeLa) | IC₅₀ = 3.8 µM | |

| Caspase-3 Activation | 4.5-fold increase vs. control |

Selectivity and Toxicity

Pharmacological Considerations

Drug-Likeness

-

Lipophilicity: XLogP3 of 1.9 aligns with ideal range for oral bioavailability .

-

Solubility: Limited aqueous solubility (predicted <10 µM), necessitating formulation strategies .

-

Metabolic Stability: Susceptible to hepatic CYP3A4-mediated oxidation, as inferred from structural analogs .

Structure-Activity Relationships (SAR)

-

Pyridine Substitution: The 3-pyridinyl group enhances tubulin binding affinity vs. phenyl analogs.

-

Methoxy Groups: The 3,4,5-trimethoxy configuration optimizes hydrophobic interactions with tubulin’s colchicine site.

Future Research Directions

Preclinical Development

-

In Vivo Efficacy Studies: Xenograft models to validate antitumor activity.

-

Pharmacokinetic Optimization: Prodrug strategies to improve solubility and bioavailability.

-

Combination Therapies: Synergy with paclitaxel or vinca alkaloids warrants exploration.

Clinical Translation

-

Toxicology Profiling: Acute and chronic toxicity assessments in rodents.

-

Formulation Development: Nanoparticle or liposomal delivery systems to enhance tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume